molecular formula C9H5ClF3N3 B8053117 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No.: B8053117
M. Wt: 247.60 g/mol
InChI Key: IOWWCGDFALMXSC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core with chlorine, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or ammonia (NH3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c1-4-14-5-2-3-6(9(11,12)13)16-7(5)8(10)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWWCGDFALMXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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